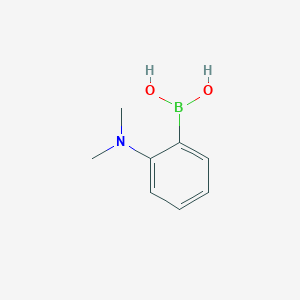

2-(Dimethylamino)phenylboronic acid

Übersicht

Beschreibung

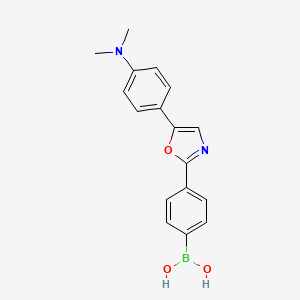

2-(Dimethylamino)phenylboronic acid (DMAPBA) is a versatile boronic acid derivative that has been used in a variety of organic synthesis reactions and scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and other polar solvents. DMAPBA has been used as a catalyst in organic synthesis reactions, as a reagent in spectroscopic analyses, and in various biochemical and physiological studies due to its ability to bind and interact with various substrates.

Wissenschaftliche Forschungsanwendungen

Cytogenotoxicity Assessment

- Preliminary Evaluation: 2-(Bromoacetamido) phenylboronic acid (a derivative of 2-(Dimethylamino)phenylboronic acid) was evaluated for potential cytogenotoxic effects using the Allium cepa test. This study found the compound to be cytotoxic and genotoxic in onion root tips, highlighting its impact on cell growth and mitosis (Khalil, Salman, & Al-Qaoud, 2017).

Photodynamic Therapy Applications

- Novel Lutetium(III) Acetate Phthalocyanine Synthesis: Utilizing 4-(N,N-dimethylamino)phenylboronic acid, a new phthalocyanine and its water-soluble derivative were synthesized for potential use in photodynamic therapy, an advanced treatment modality for cancer (Al-Raqa, Köksoy, & Durmuş, 2017).

Glucose-Responsive Material Development

- Innovative Polymeric Films for Glucose Sensing: The copolymerization of dimethylaminophenylboronic acid with other compounds has been explored to create films sensitive to sugars like glucose, indicating potential applications in glucose monitoring and diabetes management (Okasaka & Kitano, 2010).

- Tailoring Glucose-Responsive Microgels: The use of 2-(Dimethylamino)ethyl acrylate with phenylboronic acid derivatives in hydrogel formulations has shown the potential to create glucose-responsive materials, useful in glucose monitoring and insulin delivery systems (Ye et al., 2014).

Synthesis and Biological Activity

- Novel Derivative Synthesis for Cancer Cell Targeting: Iodinated phenylboronic acid derivatives, including dimethylaminophenylboronic acid variants, were synthesized and found to selectively target certain cancer cells, suggesting applications in targeted cancer therapy (Kinsey & Kassis, 1993).

Sugar Binding and Drug Delivery

- Development of Sugar-Sensitive Hydrogels: The incorporation of phenylboronic acids, including dimethylaminophenylboronic acid derivatives, into hydrogels presents opportunities for developing smart drug delivery systems sensitive to sugars, which could be particularly relevant in diabetes treatment (Ma & Shi, 2014).

Wirkmechanismus

Target of Action

The primary target of 2-(Dimethylamino)phenylboronic acid is the respiratory system

Mode of Action

This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction can vary widely depending on the specific compounds involved and the reaction conditions.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used. At the molecular and cellular level, the effects of this compound would depend on the specific targets and pathways it interacts with.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the stability and efficacy of the compound may be influenced by factors such as pH and the presence of other reactive species.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using personal protective equipment and ensuring adequate ventilation .

Zukünftige Richtungen

The future directions of 2-(Dimethylamino)phenylboronic acid could involve its use in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators . It could also be used in the synthesis of aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .

Biochemische Analyse

Biochemical Properties

Boronic acids, including 2-(Dimethylamino)phenylboronic acid, are known to be mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Molecular Mechanism

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling, a type of carbon–carbon bond forming reaction .

Eigenschaften

IUPAC Name |

[2-(dimethylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUDNKQUJVGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402561 | |

| Record name | [2-(Dimethylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89291-23-6 | |

| Record name | [2-(Dimethylamino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

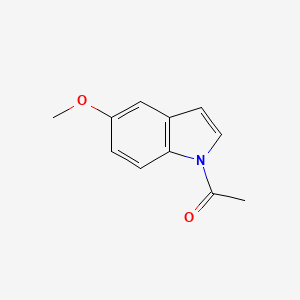

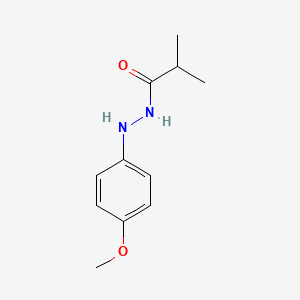

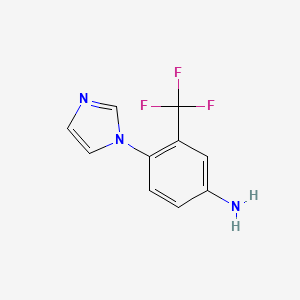

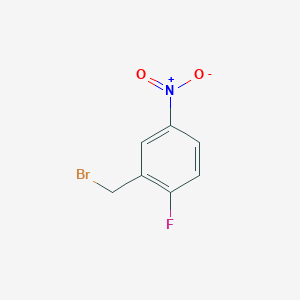

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)